molecular formula C15H11FN2O3 B1428509 Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate CAS No. 1235865-75-4

Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Cat. No. B1428509
M. Wt: 286.26 g/mol
InChI Key: WOXIJNIAUMZYEL-UHFFFAOYSA-N
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Description

“Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate” is a chemical compound with the molecular formula C19H20N4O3 and a molecular weight of 352.39 . It is also known by other names such as “methyl 4-piperazin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate” and "Benzoic acid, 4-(1-piperazinyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-, methyl ester" .


Synthesis Analysis

The synthesis of “Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate” and its derivatives has been reported in the literature . These compounds have been synthesized as part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate” consists of a pyrrolo[2,3-b]pyridine core with a methoxy group attached to the 2-position and a fluorobenzoate group attached to the 4-position .

Scientific Research Applications

Evaluation of Health Aspects and Toxicity

Research on similar compounds, such as methyl paraben, highlights the importance of evaluating health aspects and toxicity for chemical compounds used in foods, drugs, and cosmetics. Methyl paraben, for example, has been extensively studied for its antimicrobial properties, absorption, metabolism, and excretion in humans, indicating its safety for over 50 years of use. Such studies are critical for understanding the potential health impacts of chemical compounds, including methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate, if used in consumer products (Soni, Taylor, Greenberg, & Burdock, 2002).

Chemical Synthesis and Pharmaceutical Impurities

Another relevant area of research involves the synthesis of complex molecules and the study of pharmaceutical impurities. For example, novel synthesis methods for omeprazole and its impurities provide insights into the development of proton pump inhibitors and the control of pharmaceutical impurities. Such research is essential for improving drug synthesis processes and ensuring the quality of pharmaceuticals (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Chemical Structure Analysis

The evaluation of metal(II) 2-fluorobenzoate complexes highlights the significance of detailed structural analysis in reaching target molecules by understanding factors affecting structure. This type of research contributes to future studies by providing a foundation for designing molecules with desired physical and biological properties (Öztürkkan & Necefoğlu, 2022).

Environmental and Biological Impacts

Studies on the occurrence, fate, and behavior of parabens in aquatic environments review the knowledge regarding their biodegradability, ubiquity in water bodies, and potential as weak endocrine disruptors. Research in this domain underscores the importance of understanding the environmental and biological impacts of chemical compounds, which is also relevant for assessing the implications of using methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate in various applications (Haman, Dauchy, Rosin, & Munoz, 2015).

properties

IUPAC Name

methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3/c1-20-15(19)12-3-2-10(16)7-13(12)21-11-6-9-4-5-17-14(9)18-8-11/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXIJNIAUMZYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)OC2=CN=C3C(=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

CAS RN

1235865-75-4
Record name Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235865754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 4-FLUORO-2-(1H-PYRROLO(2,3-B)PYRIDIN-5-YLOXY)BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A28MBT4L43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of EXAMPLE 277G (8.5 g), methyl 2,4-difluorobenzoate (7.05 g), and K3PO4 (9.32 g) in diglyme (40 mL) at 115° C. was stirred for 24 hours. The reaction was cooled, diluted with ether (600 mL), and washed twice with water, and brine, and concentrated. The crude product was chromatographed on silica gel with 2-50% ethyl acetate/hexanes.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
7.05 g
Type
reactant
Reaction Step One
Name
Quantity
9.32 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate
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